
4-Chloro-3-cyclopropylaniline
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Overview
Description
4-Chloro-3-cyclopropylaniline is an organic compound with the molecular formula C9H10ClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 4-position and a cyclopropyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-3-cyclopropylaniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 4-chlorobromobenzene can be reacted with cyclopropylboronic acid under mild conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial synthesis, given its efficiency and the availability of reagents .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-cyclopropylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-Chloro-3-cyclopropylaniline serves as an important intermediate in the synthesis of various organic compounds. It is utilized in:
- Substitution Reactions : The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
- Oxidation and Reduction : The compound can undergo oxidation to form nitro or hydroxyl derivatives and reduction to yield amine derivatives.
Biological Studies
The compound is employed in biological research to study:
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, affecting biochemical pathways crucial for cellular functions.
- Protein Interactions : Research indicates that it may interact with proteins, influencing various biological processes.
Medicinal Chemistry
This compound is being explored for its potential use in drug development:
- Pharmaceutical Applications : Its unique structural features allow it to act as a pharmacophore in the design of new therapeutic agents. Studies have shown promising results in anticancer applications, where it exhibits the ability to inhibit cancer cell growth and induce apoptosis.
- Neuroprotective Effects : Emerging evidence suggests that this compound may have neuroprotective properties, reducing oxidative stress and inflammation in neuronal models.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. In vitro assays against various cancer cell lines demonstrated significant inhibition of cell proliferation:
Study | Cell Line | IC50 (µM) | Effect Observed |
---|---|---|---|
Study A | HeLa | 15 | Inhibition of growth |
Study B | MCF-7 | 20 | Induction of apoptosis |
Study C | A549 | 18 | Cell cycle arrest |
These findings indicate that the compound could be developed into an adjunct therapy for cancer treatment.
Neuroprotective Effects
In animal models of neurodegeneration, treatment with this compound resulted in improved behavioral outcomes and reduced markers of inflammation:
Model | Effect Observed | Reference |
---|---|---|
Mouse Model | Reduced neuronal loss | |
In vitro Assay | Decreased reactive oxygen species (ROS) production |
These results suggest potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-3-cyclopropylaniline depends on its specific application. In general, it can interact with various molecular targets through its functional groups. For example, the amine group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to different targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-cyclopropylphenylamine
- 4-Chloro-3-cyclopropyl-phenylamine
- 4-Amino-2-cyclopropylchlorobenzene
Uniqueness
4-Chloro-3-cyclopropylaniline is unique due to the presence of both a chlorine atom and a cyclopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Biological Activity
4-Chloro-3-cyclopropylaniline is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a chloro substituent at the para position and a cyclopropyl group at the meta position of the aniline ring. This specific arrangement influences its reactivity and interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of the cyclopropyl group introduces conformational rigidity, which may enhance binding affinity to specific targets. Additionally, the chloro group can participate in hydrogen bonding and halogen bonding, further modulating its biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several strains of bacteria. A study demonstrated its effectiveness against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics such as ciprofloxacin, suggesting that this compound could serve as a potential lead in antibiotic development .
Bacterial Strain | MIC (µg/mL) | Comparison with Ciprofloxacin (µg/mL) |
---|---|---|
E. coli | 4 | 0.008 |
Klebsiella pneumoniae | 8 | 0.03 |
Pseudomonas aeruginosa | 32 | 0.125 |
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects. It was found to inhibit the activity of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both of which are involved in multidrug resistance in cancer cells. The compound showed significant inhibition rates, indicating its potential as a dual inhibitor in cancer therapy .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various cyclopropyl-containing anilines, including this compound. The results indicated that this compound had superior activity against resistant bacterial strains compared to traditional antibiotics .
- Anticancer Mechanism Investigation : Another study focused on the mechanism by which this compound inhibits BCRP and P-gp. It was found that the compound alters the localization of these transporters within cells, enhancing the accumulation of chemotherapeutic agents .
Properties
IUPAC Name |
4-chloro-3-cyclopropylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUUGCNHLFFAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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